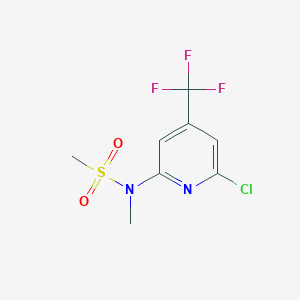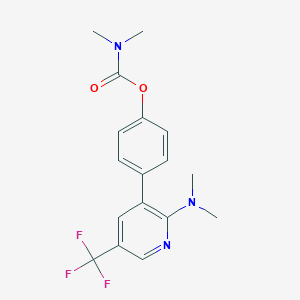
Dimethyl-carbamic acid 4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl ester
Overview
Description
Dimethyl-carbamic acid 4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl ester is a useful research compound. Its molecular formula is C17H18F3N3O2 and its molecular weight is 353.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl-carbamic acid 4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl-carbamic acid 4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective Potential in Alzheimer's Disease
A study introduces dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04), a novel drug candidate designed for Alzheimer's disease treatment. SP-04 exhibits multiple therapeutic actions, including acetylcholinesterase (AchE) inhibition, which potentially enhances acetylcholine levels, contributing to cognitive function improvement. Moreover, SP-04 and its metabolite SP-04m act as s1-receptor antagonists, which might be beneficial in addressing psychosis symptoms often associated with Alzheimer's. Both compounds also demonstrated antioxidant properties and provided neuroprotection against amyloid-beta toxicity, which is a hallmark of Alzheimer's pathology. This multifaceted approach suggests a promising therapeutic strategy for treating Alzheimer's disease, emphasizing the compound's neuroprotective capabilities (Lecanu et al., 2010).
Mechanisms of Action and Catalysis
Research on 4-(dialkylamino)pyridines, closely related to the dimethyl-carbamic acid derivative , has been revisited for their catalytic activities in acyl transfer reactions, including esterifications. These compounds, including 4-(dimethylamino)pyridine (4-DMAP), have been recognized for their efficiency in facilitating reactions involving acyl transfers, such as esterification of alcohols by acid anhydrides. The detailed mechanisms of catalysis by these compounds and the factors influencing their reactivity have been a subject of ongoing research, highlighting the complex nature of these seemingly straightforward processes. This exploration into the catalytic potential of 4-(dialkylamino)pyridines underscores the broader applicability and relevance of dimethyl-carbamic acid derivatives in synthetic chemistry and potentially in drug development processes (Spivey & Arseniyadis, 2004).
properties
IUPAC Name |
[4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl] N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-22(2)15-14(9-12(10-21-15)17(18,19)20)11-5-7-13(8-6-11)25-16(24)23(3)4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLVDVVKJSTJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)OC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-carbamic acid 4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-Dimethylamino-1-[4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]but-2-en-1-one](/img/structure/B1401755.png)
![Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401756.png)
![1-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea](/img/structure/B1401757.png)
![2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzylidene]-malonic acid diethyl ester](/img/structure/B1401758.png)
![2-Chloro-N-[2-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide](/img/structure/B1401760.png)
![N-(4-Chloro-phenyl)-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide](/img/structure/B1401761.png)
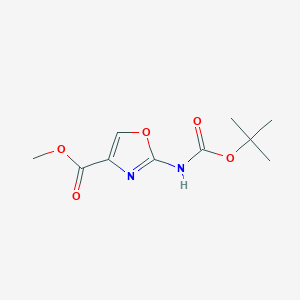
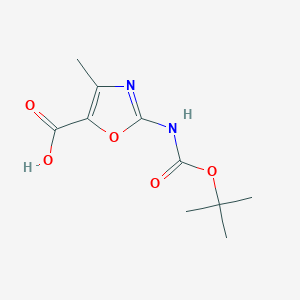
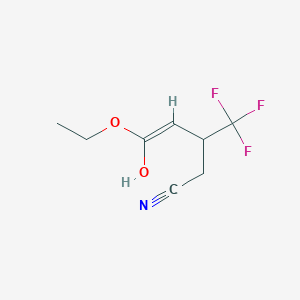
![2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1401771.png)
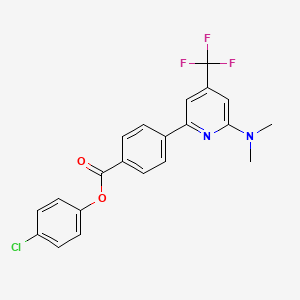
![3-Chloro-2-[2-(4-chloro-benzenesulfonyl)-2H-pyrazol-3-yl]-5-trifluoromethyl-pyridine](/img/structure/B1401775.png)

